molecular formula C6H8N2O B035309 (2-Aminopyridin-4-yl)methanol CAS No. 105250-17-7

(2-Aminopyridin-4-yl)methanol

Cat. No.: B035309
CAS No.: 105250-17-7
M. Wt: 124.14 g/mol
InChI Key: ZRJJXXDQIQFZBW-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)methanol is an organic compound with the molecular formula C6H8N2O It consists of a pyridine ring substituted with an amino group at the second position and a hydroxymethyl group at the fourth position

Mechanism of Action

Target of Action

Related compounds have been identified as potential inhibitors of protein kinases , suggesting that (2-Aminopyridin-4-yl)methanol may interact with similar targets. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

It is known that the compound’s planar structure is essential for its inhibitory potency on protein kinases . This suggests that the compound may interact with its targets through a mechanism that involves planar molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4-pyridinecarboxaldehyde using sodium borohydride in methanol. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available pyridine derivatives. The process may include steps such as nitration, reduction, and functional group transformations to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-Aminopyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Aminopyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: (2-Aminopyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring.

Properties

IUPAC Name

(2-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJXXDQIQFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363945
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-17-7
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminopyrid-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino-isonicotinic acid methyl ester (6.0 g, 39.4 mmol) was dissolved in 80 mL anhydrous THF in a flame dried round bottom flask under nitrogen gas. The solution was cooled to −45° C. and LAH (39.4 mL, 1M in THF) was added slowly. The reaction was allowed to warm to 0° C. and was quenched by the addition of 15 mL of 1M NaOH (aq). The solution was filtered and the solid was washed with THF. The filtrate was concentrated to afford the pure product. 1H NMR (DMSO-d6) δ 7.79 (d, 1H, J=5.2 Hz), 6.41 (s, 1H), 6.38 (d, 1H, J=5.9 Hz), 5.79 (bs, 2H), 5.19 (t, 2H, J=5.7), 4.35 (d, 2H, J=5.6 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research paper titled "New method for preparation of (2-Aminopyridin-4-yl)methanol"?

A1: While the provided abstract [] does not delve into the specific applications of this compound, it focuses on a novel method for its synthesis. This suggests the compound holds potential value in various fields, prompting research into more efficient and cost-effective production methods. The development of new synthetic routes for important chemical building blocks like this compound is crucial for advancing research and potential applications in areas such as pharmaceuticals, materials science, or catalysis.

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